3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

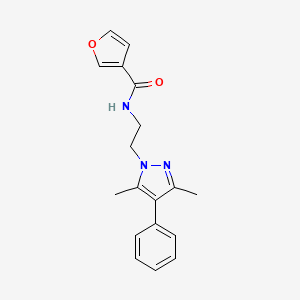

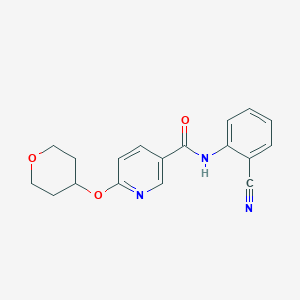

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid” would likely include this piperidine ring, but specific structural details are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The research on compounds related to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid often focuses on synthesizing novel heterocyclic compounds due to their potential applications in medicinal chemistry and material science. For instance, a study by Ladani and Patel (2015) developed a one-pot, three-component approach for synthesizing quinoline-based triazoloquinoline derivatives, showcasing the utility of similar heterocyclic frameworks in constructing complex molecules with high regioselectivity and yield (Ladani & Patel, 2015). Additionally, Almeida et al. (2018) described a novel one-pot synthesis method for 2-trifluoromethylquinazolin-4(3H)-ones, utilizing trifluoroacetic acid as a CF3 source, highlighting the versatility of trifluoroacetic acid in synthesizing trifluoromethylated heterocycles (Almeida et al., 2018).

Catalysis and Methodology Development

Research into this compound analogs often explores novel catalytic methods and synthetic strategies. Ghorbani-Choghamarani and Azadi (2015) synthesized piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst for efficient synthesis of dihydroquinazolin-4(1H)-ones, demonstrating the compound's role in facilitating catalysis and enhancing synthetic efficiency (Ghorbani‐Choghamarani & Azadi, 2015).

Antimicrobial and Anticancer Applications

Compounds structurally related to this compound are often investigated for their biological activities, including antimicrobial and anticancer properties. For example, the study by Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing the quinoline moiety, evaluating their in vitro antimicrobial activity. This research emphasizes the potential of such compounds in developing new antimicrobial agents (Sumangala et al., 2010). Bondock and Gieman (2015) explored the synthesis and evaluation of new 2-chloro-3-hetarylquinolines, demonstrating significant antibacterial and anticancer activity, suggesting the therapeutic potential of quinoline derivatives (Bondock & Gieman, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. While some general safety data sheets are available for certain piperidine derivatives , the specific safety and hazard information for “3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid” is not available in the current resources.

Propiedades

IUPAC Name |

3-piperidin-4-ylquinazolin-4-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.C2HF3O2/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10;3-2(4,5)1(6)7/h1-4,9-10,14H,5-8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKRRWFDPVBHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)

![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2582692.png)

![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)

![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)

![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)

![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)